1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene
Description
1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene is a halogenated aromatic compound featuring iodine substituents at positions 1 and 5, a fluorine atom at position 3, and a fluoromethyl group (–CH2F) at position 2. Its molecular structure combines heavy iodine atoms (atomic radius ≈ 1.33 Å) with smaller fluorine atoms (atomic radius ≈ 0.64 Å), creating a unique electronic and steric profile. Such compounds are of interest in agrochemical and pharmaceutical research due to fluorine’s ability to modulate bioavailability and iodine’s utility in radioimaging or coupling reactions .
Properties
Molecular Formula |
C7H4F2I2 |
|---|---|
Molecular Weight |
379.91 g/mol |
IUPAC Name |
1-fluoro-2-(fluoromethyl)-3,5-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2 |
InChI Key |
OXDGZQWCHIHPKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CF)I)I |
Origin of Product |
United States |
Preparation Methods
Iodination via Diazonium Salt Intermediates
A common and reliable method to introduce iodine atoms at specific positions on the aromatic ring is through the Sandmeyer-type reaction involving diazonium salts:
- Starting from the corresponding aniline derivative, diazotization is performed using sodium nitrite (NaNO2) in acidic media at low temperature (0–5°C).
- The resulting diazonium salt solution is reacted with potassium iodide (KI) or copper(I) iodide (CuI) in acidic conditions to substitute the diazonium group with iodine.
- This method allows selective iodination at the desired positions with yields typically ranging from 60% to 90% depending on conditions and substituents.
Example reaction conditions extracted from patent literature:
| Step | Reagents & Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Diazotization | NaNO2 in HCl, 0–5°C | 0–5°C | — |
| Iodination | KI or CuI in acidic solution | Room temp to reflux | 63–90 |
This approach is applicable for introducing iodine at positions 1 and 5 on the benzene ring when starting from appropriately substituted anilines.
Fluorination
Fluorine substitution on aromatic rings can be introduced by:
- Direct fluorination with selective fluorinating agents
- Nucleophilic aromatic substitution (SNAr) of activated halides
- Using fluorinating reagents such as anhydrous hydrogen fluoride (HF) under controlled temperature conditions
For example, fluorination of bromo- or iodo-substituted benzene derivatives can be achieved by treatment with anhydrous HF at low temperatures (-10 to 0°C), followed by controlled heating to complete the substitution.
Introduction of the Fluoromethyl Group (-CH2F)
The fluoromethyl substituent is less common and requires specific fluoromethylation strategies:
- One approach involves the use of difluorocarbene intermediates generated from reagents such as Seyferth’s reagent (Ph-Hg-CF3), which can react with suitable aromatic precursors to install fluoromethyl or difluoromethyl groups.
- Another method is the late-stage difluoromethylation of aryl halides using coupling reactions with difluoromethylating agents, followed by hydrolysis and decarboxylation to yield fluoromethylated arenes.
These methods require careful control of reaction conditions, purity of starting materials, and often involve multi-step protocols.
Representative Synthetic Route (Hypothetical Consolidation)
Based on the literature and patent data, a plausible synthetic route to 1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene could be:
- Starting Material: 3-fluoroaniline derivative
- Step 1: Diazotization of 3-fluoroaniline to form diazonium salt at 0–5°C
- Step 2: Sandmeyer iodination with KI or CuI to introduce iodine at position 1
- Step 3: Selective iodination at position 5 using controlled electrophilic iodination or another diazotization/iodination cycle
- Step 4: Introduction of fluoromethyl group at position 2 via difluorocarbene addition or late-stage difluoromethylation of an aryl iodide intermediate
- Step 5: Purification by crystallization, chromatography, or distillation
Data Table: Key Reaction Conditions and Yields from Literature
| Step | Reaction Type | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization | Formation of diazonium salt | NaNO2, HCl, 0–5°C | 0–5°C | — | Low temp to avoid decomposition |
| Iodination | Sandmeyer reaction | KI or CuI, acidic media | RT to reflux | 63–90 | High regioselectivity |
| Fluorination | Aromatic fluorination | Anhydrous HF, -10 to 0°C | -10 to 125°C | 80 | Controlled fluorination |
| Fluoromethylation | Difluorocarbene addition | Seyferth’s reagent, NaI, reflux | Reflux, 24h | Variable | Requires pure substrates |
| Purification | Crystallization/chromatography | Solvent dependent | Ambient | — | Critical for product purity |
Research Notes and Considerations
- The success of fluoromethylation is highly dependent on the purity of starting materials and reaction conditions; Seyferth’s reagent-based methods can be temperamental and require careful handling.
- Diazonium salt intermediates are sensitive and require low-temperature control to prevent side reactions or decomposition.
- Late-stage difluoromethylation methods offer a more general and potentially scalable route but may require multi-step sequences including hydrolysis and decarboxylation.
- Industrial synthesis may employ optimized catalysts and advanced reaction engineering to improve yield and selectivity, as well as to handle the toxicity and reactivity of halogenated intermediates safely.
Chemical Reactions Analysis
1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation may yield fluorinated benzoic acids, while reduction can produce fluorinated benzyl alcohols.
Coupling Reactions: The presence of iodine atoms makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures
Scientific Research Applications
1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry: It is utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic and structural properties
Mechanism of Action
The mechanism of action of 1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. In chemical reactions, the iodine atoms serve as reactive sites for substitution or coupling reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Key Observations :
- Iodine vs. Chlorine : Iodine’s larger size and polarizability enhance steric effects and reduce reaction rates in nucleophilic substitutions compared to chlorine. However, iodine facilitates Ullmann or Suzuki-Miyaura couplings, unlike chlorine .
- Fluoromethyl vs. Methoxy/Nitro: The fluoromethyl group (–CH2F) is less electron-withdrawing than –NO2 but more lipophilic than –OCH3. This balance may improve membrane permeability in bioactive molecules compared to nitro derivatives .
Positional Isomerism and Electronic Effects
- 1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene vs. 1,3-Difluoro-5-methyl-2-nitrobenzene (CAS 1616526-80-7) :
- The nitro group in the latter compound (position 2) strongly deactivates the ring, directing electrophilic substitutions to positions 4 and 4. In contrast, iodine’s meta-directing nature in the target compound may favor substitutions at positions 4 and 6, albeit with slower kinetics .
- Fluorine at position 3 in the target compound further deactivates the ring, reducing reactivity compared to methyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
